molecular formula C11H16N2O2 B8411246 Methyl 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate

Methyl 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate

Cat. No. B8411246
M. Wt: 208.26 g/mol
InChI Key: BPIVUBWVXRELTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238655B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with 238b (3.5 g, 11.2 mmol), saturated HCl/diethyl ether solution (15 mL), and dichloromethane (15 mL). The mixture was stirred at room temperature for 4 h. After the reaction was completed, saturated aqueous NaHCO3 solution (50 mL) was added to the reaction mixture and the mixture was extracted with dichloromethane (3×50 mL). The combined organic layer was evaporated under reduced pressure to afford 238c (2.2 g, 94%), which was directly used in the next step without further purification. MS: [M-NH2]+ 192.1. 1H NMR (500 MHz, MeOD) δ 6.28 (s, 1H), 4.38 (s, 2H), 4.03 (t, J=6.5 Hz, 2H), 3.84 (s, 3H), 2.78 (t, J=6.5 Hz, 2H), 2.06-2.02 (m, 2H), 1.87-1.82 (m, 2H).
Name
238b
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
HCl diethyl ether
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
CC(C)(S([NH:6][CH2:7][C:8]1[N:16]2[C:11]([CH2:12][CH2:13][CH2:14][CH2:15]2)=[CH:10][C:9]=1[C:17]([O:19][CH3:20])=[O:18])=O)C.Cl.C(OCC)C.C([O-])(O)=O.[Na+]>ClCCl>[NH2:6][CH2:7][C:8]1[N:16]2[C:11]([CH2:12][CH2:13][CH2:14][CH2:15]2)=[CH:10][C:9]=1[C:17]([O:19][CH3:20])=[O:18] |f:1.2,3.4|

Inputs

Step One
Name
238b
Quantity
3.5 g
Type
reactant
Smiles
CC(C)(S(=O)NCC1=C(C=C2CCCCN12)C(=O)OC)C
Name
HCl diethyl ether
Quantity
15 mL
Type
reactant
Smiles
Cl.C(C)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layer was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC1=C(C=C2CCCCN12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.